Ethyl 2-(tert-butyldimethylsilyloxy)acetate
Overview
Description
Ethyl 2-(tert-butyldimethylsilyloxy)acetate is a chemical compound with the molecular formula C10H22O3Si . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(tert-butyldimethylsilyloxy)acetate is represented by the InChI string:InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3
. The Canonical SMILES representation is: CCOC(=O)COSi(C)C(C)(C)C
. Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(tert-butyldimethylsilyloxy)acetate is 218.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 218.13382109 g/mol . The topological polar surface area is 35.5 Ų . The heavy atom count is 14 .Scientific Research Applications
Precursor to the lactyl-3,4-didehydroproline didemnin B side chain
This compound is used as a precursor to the lactyl-3,4-didehydroproline didemnin B side chain. Didemnin B is a cyclic depsipeptide that has shown promising antitumor and antiviral activities .
Starting material for the asymmetric synthesis of syn- and anti- functionalized1,2-diols
Ethyl 2-(tert-butyldimethylsilyloxy)acetate is used as a starting material for the asymmetric synthesis of syn- and anti- functionalized1,2-diols. These diols are important building blocks in organic synthesis .
Archaeological Wood Conservation
Tert-butyldimethylsilyl chitosan, which is synthesized using Ethyl 2-(tert-butyldimethylsilyloxy)acetate, is used for archaeological wood conservation. This compound is soluble in a 50:50 solution of ethyl acetate and toluene, making it suitable for use in the conservation of degraded wood .
Synthesis of TBDMS-chitosan
Ethyl 2-(tert-butyldimethylsilyloxy)acetate is used in the synthesis of tert-butyldimethylsilyl (TBDMS) chitosan. The molecular weight of the resulting TBDMS-chitosan is within the acceptable limit for penetration and consolidation of degraded wood .
Chromatography Purification
The compound is used in flash chromatography, a method used for rapid separation and purification of compounds. It is used as an eluent in combination with light petroleum-ethyl acetate .
Mechanism of Action
Target of Action
Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as an intermediate in organic synthesis and pharmaceutical synthesis .
Mode of Action
As an intermediate in organic synthesis, Ethyl 2-(tert-butyldimethylsilyloxy)acetate can participate in various chemical reactions. For instance, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The exact mode of action depends on the specific reaction it is involved in.
Pharmacokinetics
It is known to be slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .
Action Environment
The action, efficacy, and stability of Ethyl 2-(tert-butyldimethylsilyloxy)acetate can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored in a dry environment. Furthermore, it is acid-sensitive , indicating that its stability and reactivity may be affected by pH.
properties
IUPAC Name |
ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYQJDCENDEETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457971 | |
Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butyldimethylsilyloxy)acetate | |
CAS RN |
67226-78-2 | |
Record name | Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67226-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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